2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid
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Description
2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.362. The purity is usually 95%.
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Biological Activity
The compound 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid is a complex organic molecule characterized by its unique spirocyclic structure, which is known to confer significant biological activity. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound is defined by its spirocyclic framework, which plays a crucial role in its biological activity. The structural formula can be represented as follows:
Key Features:
- Spirocyclic Structure: This feature enhances conformational diversity and interaction with biological targets.
- Functional Groups: The presence of carboxylic acid and carbonyl groups contributes to its reactivity and solubility in biological systems.
Antimicrobial Activity
Research has indicated that compounds with similar spirocyclic structures exhibit significant antimicrobial properties. For instance, a study on spiro derivatives showed effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
Compounds structurally related to the target molecule have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). A series of synthesized spiro compounds were found to possess selective inhibition capabilities that surpassed the reference drug celecoxib . This suggests that our compound may also exhibit similar anti-inflammatory properties.
Antioxidant Activity
The antioxidant potential of spiro compounds has been widely studied. They have been shown to mitigate oxidative stress, which is linked to several diseases such as cancer and neurodegenerative disorders. The evaluation of antioxidant activity through DPPH assays revealed that certain spiro compounds exhibit significant free radical scavenging abilities .
The mechanism by which this compound exerts its biological effects likely involves:
- Target Interaction: The compound may interact with specific enzymes or receptors due to its spatial conformation.
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and microbial growth.
Case Studies
Several studies have highlighted the biological activities of spiro compounds:
- Antimicrobial Evaluation : In a study involving spiro derivatives of 4-amino-1,2,4-triazole, various synthesized compounds were tested for their antimicrobial efficacy against multiple bacterial species. Results indicated that certain derivatives exhibited significant inhibitory effects .
- Anti-inflammatory Research : A comparative analysis revealed that newly synthesized spiro compounds demonstrated superior COX inhibition compared to traditional anti-inflammatory agents .
- Antioxidant Assessment : The antioxidant activities of various spiro compounds were evaluated using in vitro assays, showing promising results in reducing oxidative stress markers .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-9-17-11(13(19)20)5-6-12(17)16(18)7-4-8-16/h5-6H,4,7-10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQDQLVUOAEAHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC=C2C13CCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.